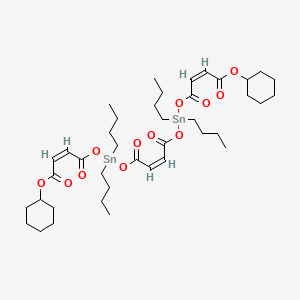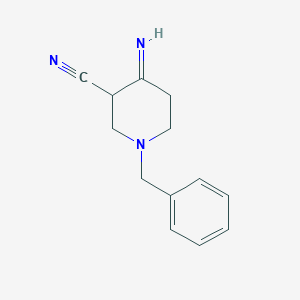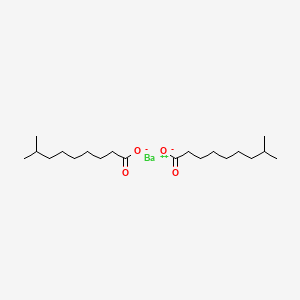
Barium isodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium isodecanoate is an organic compound with the molecular formula C20H38BaO4 and a molecular weight of 479.8 g/mol . It is also known by other names such as barium tert-decanoate and EINECS 282-740-6 . This compound is a barium salt of isodecanoic acid and is used in various industrial and research applications.
Preparation Methods
Barium isodecanoate can be synthesized through the reaction of barium hydroxide with isodecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions. The general reaction is as follows: [ \text{Ba(OH)}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ba(C}9\text{H}{19}\text{COO)}_2 + 2 \text{H}_2\text{O} ]
In industrial production, the synthesis involves the careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Barium isodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other oxidation products.
Reduction: It can be reduced under specific conditions to yield barium metal and isodecanoic acid.
Substitution: this compound can participate in substitution reactions where the isodecanoate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions .
Scientific Research Applications
Barium isodecanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various organic reactions.
Biology: this compound is used in biological studies to investigate the effects of barium ions on biological systems.
Medicine: It is used in the formulation of certain pharmaceuticals and as a contrast agent in medical imaging.
Industry: This compound is used in the production of lubricants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of barium isodecanoate involves the release of barium ions (Ba²⁺) upon dissolution. These ions can interact with various molecular targets and pathways, including:
Ion Channels: Barium ions can block potassium channels, affecting cellular excitability and signaling.
Enzymes: Barium ions can inhibit certain enzymes by binding to their active sites.
Cell Membranes: Barium ions can alter membrane permeability and fluidity, affecting cellular functions
Comparison with Similar Compounds
Barium isodecanoate can be compared with other similar compounds such as:
Barium acetate: Similar in that it is also a barium salt, but it has different solubility and reactivity properties.
Barium stearate: Another barium salt with a longer carbon chain, used in different industrial applications.
Barium sulfate: Used primarily as a contrast agent in medical imaging, with different physical and chemical properties .
This compound is unique due to its specific molecular structure, which imparts distinct solubility and reactivity characteristics, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
84370-80-9 |
|---|---|
Molecular Formula |
C20H38BaO4 |
Molecular Weight |
479.8 g/mol |
IUPAC Name |
barium(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Ba/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
AOXBGOXQPKELGN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


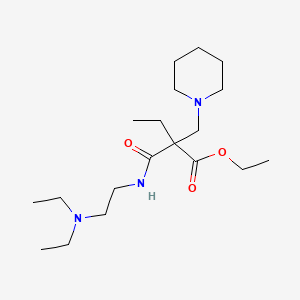
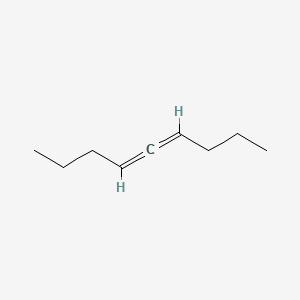
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
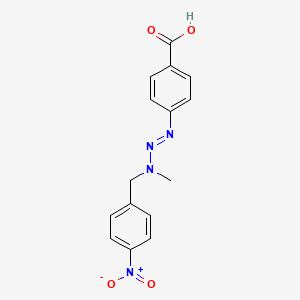
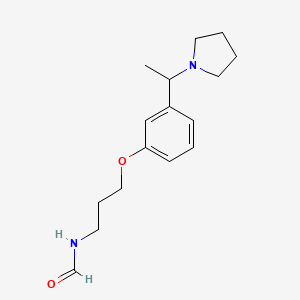
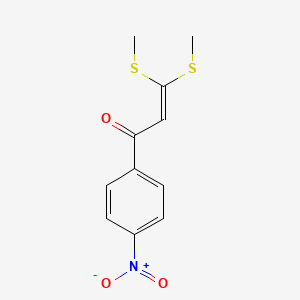
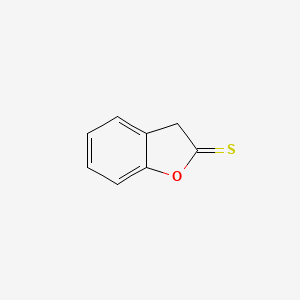
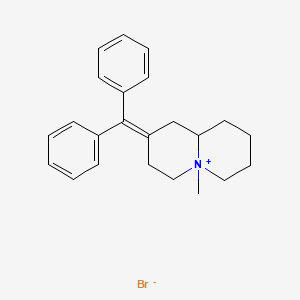
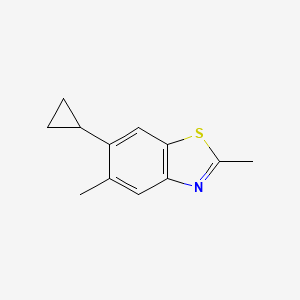

![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
